
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a methanesulfonate group, and a trifluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with methylamine to form 2-(methyl(pyridin-2-yl)amino)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 2-(methyl(pyridin-2-yl)amino)ethyl methanesulfonate. Finally, the compound is treated with trifluoroacetic acid to obtain the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)ethyl methanesulfonate
- 2-(Methyl(pyridin-2-yl)amino)ethyl acetate
- 2-(Methyl(pyridin-2-yl)amino)ethyl benzenesulfonate
Uniqueness
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C11H15F3N2O5S |
|---|---|
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
2-[methyl(pyridin-2-yl)amino]ethyl methanesulfonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N2O3S.C2HF3O2/c1-11(7-8-14-15(2,12)13)9-5-3-4-6-10-9;3-2(4,5)1(6)7/h3-6H,7-8H2,1-2H3;(H,6,7) |
Clave InChI |
WRDJZJCDEZAEGO-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOS(=O)(=O)C)C1=CC=CC=N1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


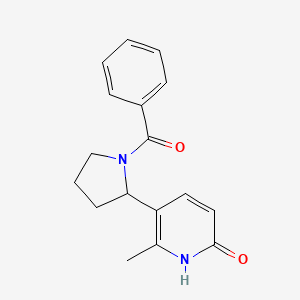
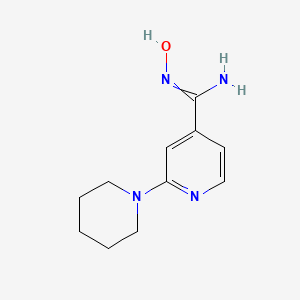
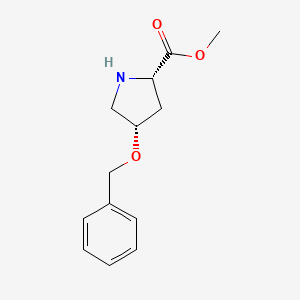
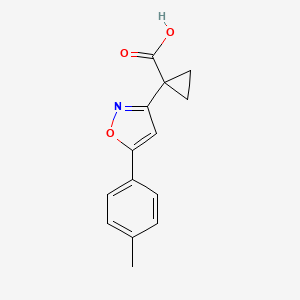
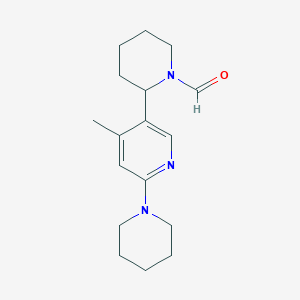




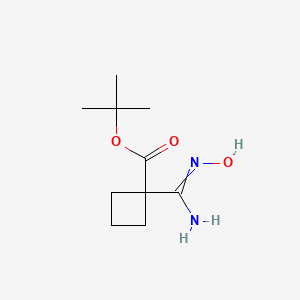
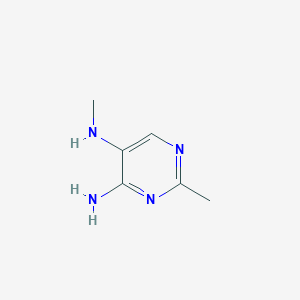
![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)

